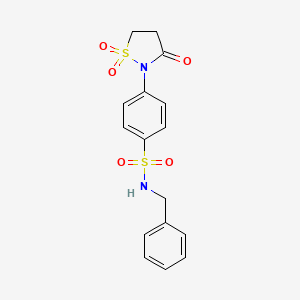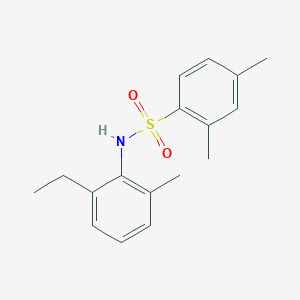
cyclohexyl (4-biphenylyloxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl (4-biphenylyloxy)acetate is a chemical compound that has gained attention in the scientific community due to its potential as a pharmaceutical agent. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development. In
Wissenschaftliche Forschungsanwendungen
Cyclohexyl (4-biphenylyloxy)acetate has been the subject of numerous scientific studies due to its potential as a pharmaceutical agent. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for the treatment of a range of diseases and conditions.
Wirkmechanismus
The mechanism of action of cyclohexyl (4-biphenylyloxy)acetate is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in inflammation and pain. It has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
Cyclohexyl (4-biphenylyloxy)acetate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of COX-2 and LOX enzymes, the downregulation of pro-inflammatory cytokines, and the activation of caspase-dependent pathways in cancer cells. It has also been shown to exhibit analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using cyclohexyl (4-biphenylyloxy)acetate in lab experiments is its relatively low toxicity and high selectivity for certain enzymes and signaling pathways. However, its complex synthesis method and limited availability may pose challenges for researchers.
Zukünftige Richtungen
There are numerous future directions for the research and development of cyclohexyl (4-biphenylyloxy)acetate. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential as a pharmaceutical agent for the treatment of various diseases and conditions. Additionally, the development of novel analogs and derivatives of cyclohexyl (4-biphenylyloxy)acetate may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesemethoden
Cyclohexyl (4-biphenylyloxy)acetate can be synthesized through a multi-step process involving the reaction of cyclohexyl bromide with sodium bicarbonate, followed by the reaction of the resulting cyclohexyl carboxylic acid with 4-biphenylyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Eigenschaften
IUPAC Name |
cyclohexyl 2-(4-phenylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c21-20(23-19-9-5-2-6-10-19)15-22-18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHFZFMOXCENSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-{1-[1-(4-oxopentanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4976777.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-thiophenecarboxamide](/img/structure/B4976788.png)
![2,6-dimethoxy-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-pyrimidinecarboxamide](/img/structure/B4976798.png)
![N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4976805.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4976812.png)
![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4976822.png)
![4-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,2-dimethylpiperazine](/img/structure/B4976832.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4976840.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide](/img/structure/B4976842.png)
![4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4976852.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4976865.png)
